molecular formula C20H18N2O2S B4774893 1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea

1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea

Cat. No.: B4774893
M. Wt: 350.4 g/mol
InChI Key: QOQPMTJZXRAHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea typically involves the reaction of naphthalene-1-carbothioyl chloride with 1-(2-hydroxyethyl)-1-phenylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbothioyl group can be reduced to a thiol or a sulfide.

    Substitution: The phenyl or naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a thiol or sulfide derivative.

    Substitution: Formation of substituted phenyl or naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the hydroxyethyl and carbothioyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(naphthalene-1-carbamoyl)-1-phenylurea: Similar structure but with a carbamoyl group instead of a carbothioyl group.

    1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-methylurea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea is unique due to the presence of both the hydroxyethyl and carbothioyl groups, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-14-13-22(16-9-2-1-3-10-16)20(24)21-19(25)18-12-6-8-15-7-4-5-11-17(15)18/h1-12,23H,13-14H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPMTJZXRAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)NC(=S)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Reactant of Route 3
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Reactant of Route 4
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Reactant of Route 5
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea
Reactant of Route 6
1-(2-Hydroxyethyl)-3-(naphthalene-1-carbothioyl)-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.